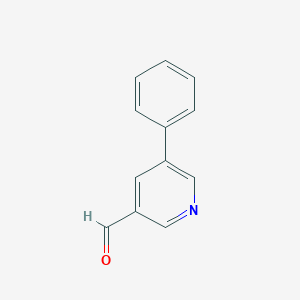

5-Phenylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVOZGSDCHVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573579 | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-84-6 | |

| Record name | 5-Phenyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinaldehyde is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its structural motif, featuring a phenyl group at the 5-position of the pyridine ring, is present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the efficient synthesis of this versatile intermediate.

Introduction

The synthesis of biaryl compounds, particularly those containing heterocyclic rings, is of significant interest in the development of novel pharmaceuticals and functional materials. This compound, a derivative of pyridine-3-carbaldehyde, serves as a crucial intermediate for the elaboration of more complex molecular architectures. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the phenyl-substituted pyridine core often imparts desirable pharmacokinetic and pharmacodynamic properties. This document outlines the most prevalent and effective methods for the synthesis of this compound, primarily focusing on palladium-catalyzed cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The most common methods for the synthesis of this compound involve the coupling of a 5-halonicotinaldehyde with a phenyl-donating reagent. The three primary approaches discussed are the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][2] The reaction couples a 5-halonicotinaldehyde (typically 5-bromonicotinaldehyde) with phenylboronic acid in the presence of a palladium catalyst and a base.[3][4]

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling for this compound synthesis.

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids, which are analogous to the synthesis of this compound.[5]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 80 |

Data adapted from solid-phase synthesis of 5-arylnicotinic acids, which is readily adaptable to solution-phase synthesis of the target aldehyde.[5]

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

5-Bromonicotinaldehyde (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane/Water (4:1) or DMF

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde, phenylboronic acid, and the chosen base.[6]

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[5]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.[6]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.[6][7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[6]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.[6]

Catalytic Cycle Diagram:

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction is another powerful method for C-C bond formation, involving the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[8] For the synthesis of this compound, this would involve the reaction of a 5-halonicotinaldehyde with a phenylstannane reagent, such as tributyl(phenyl)stannane. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[8] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9][10]

Reaction Scheme:

Figure 3: Stille coupling for this compound synthesis.

While a specific protocol for this compound was not found, general conditions for Stille couplings can be adapted.

-

Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are commonly used.[10][11]

-

Solvent: Anhydrous and degassed solvents such as DMF, toluene, or dioxane are typical.

-

Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.[12]

-

Temperature: Reactions are typically heated, often between 80-110 °C.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex.[13] To synthesize this compound, a 5-halonicotinaldehyde would be reacted with a phenylzinc reagent. Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can allow for milder reaction conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.[14][15]

Reaction Scheme:

Figure 4: Negishi coupling for this compound synthesis.

-

Catalyst: Palladium catalysts such as Pd(OAc)₂ with phosphine ligands (e.g., SPhos, P(o-Tol)₃) or nickel catalysts are effective.[14]

-

Organozinc Reagent: The phenylzinc halide can be prepared in situ from a Grignard reagent or an organolithium and a zinc salt (e.g., ZnCl₂), or directly from an aryl halide and activated zinc.

-

Solvent: Anhydrous ethereal solvents like THF or DME are commonly used.

-

Temperature: Reactions can often be carried out at room temperature or with mild heating.

Comparative Overview of Synthesis Pathways

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboronic acid/ester | Organostannane | Organozinc halide |

| Advantages | Mild conditions, high functional group tolerance, stable and non-toxic reagents.[1] | Air and moisture stable organometallic reagent.[8] | High reactivity of organozinc reagent, often milder conditions.[13] |

| Disadvantages | Can require heating. | Toxicity of tin reagents and byproducts, purification challenges.[9][10] | Air and moisture sensitivity of organozinc reagent, requires inert atmosphere.[14] |

| Typical Catalyst | Palladium | Palladium | Palladium or Nickel |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preferred method for many applications due to its operational simplicity, high yields, and the use of relatively benign reagents. While the Stille and Negishi couplings offer viable alternatives with their own specific advantages, the toxicity of tin compounds in the former and the air-sensitivity of zinc reagents in the latter often make them less attractive for routine synthesis. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthetic strategy for their specific needs in the preparation of this compound.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 15. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Phenylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Phenylnicotinaldehyde, a key building block in medicinal chemistry. The document details the expected spectroscopic data based on analogous compounds and outlines the experimental protocols necessary for its characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar phenylpyridine and aromatic aldehyde structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~9.2 | d | 1H | Pyridine H2 |

| ~8.8 | d | 1H | Pyridine H6 |

| ~8.0 | t | 1H | Pyridine H4 |

| ~7.6-7.4 | m | 5H | Phenyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine C6 |

| ~152 | Pyridine C2 |

| ~138 | Phenyl C1' (ipso) |

| ~135 | Pyridine C4 |

| ~133 | Pyridine C5 |

| ~130 | Pyridine C3 |

| ~129.5 | Phenyl C2', C6' |

| ~129 | Phenyl C4' |

| ~127 | Phenyl C3', C5' |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet)[1] |

| ~1705 | Strong | Aldehyde C=O stretch (conjugated)[2] |

| ~1600, ~1580, ~1475 | Medium-Weak | Aromatic C=C stretching |

| ~900-675 | Strong | C-H out-of-plane bending ("oop") |

Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~205 | High | π → π |

| ~255-275 | Moderate | π → π (aromatic)[3] |

| ~300 | Low | n → π* |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 183 | High | Molecular Ion [M]⁺ |

| 182 | Very High (Base Peak) | [M-H]⁺[4][5][6][7] |

| 154 | Moderate | [M-CHO]⁺[6][7] |

| 127 | Moderate | Loss of C₂H₂ from [M-CHO]⁺ |

| 105 | Moderate | Phenylcarbonyl cation [C₆H₅CO]⁺ |

| 77 | High | Phenyl cation [C₆H₅]⁺[5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard can be added.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient atmosphere.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.

-

Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. The instrument will record the absorbance as a function of wavelength.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: A general workflow for the spectroscopic characterization of a novel organic compound.

Caption: A predicted fragmentation pathway for this compound in mass spectrometry.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. GCMS Section 6.11.4 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

An In-depth Technical Guide to 5-Phenylnicotinaldehyde: Properties, Reactivity, and Synthetic Pathways

Disclaimer: Experimental data specifically for 5-phenylnicotinaldehyde is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from the closely related isomer 6-phenylnicotinaldehyde, and proven synthetic methodologies for analogous compounds. All predicted data and general protocols are intended for informational purposes and should be verified through experimental validation.

Introduction

This compound is a substituted aromatic aldehyde containing a pyridine ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with phenyl-substituted nitrogen-containing heterocycles. The presence of both a reactive aldehyde group and a modifiable pyridine ring makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. This guide provides a detailed examination of its chemical properties, reactivity, and a proposed synthetic protocol.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Phenylnicotinaldehydes

| Property | This compound (Predicted/Theoretical) | 6-Phenylnicotinaldehyde (Experimental/Reported) |

| Molecular Formula | C₁₂H₉NO | C₁₂H₉NO[1] |

| Molecular Weight | 183.21 g/mol | 183.21 g/mol [1] |

| Appearance | Predicted to be a white to yellow powder or crystals. | White to yellow powder or crystals.[1] |

| Melting Point | Not available. | 57 °C |

| Boiling Point | Predicted to be around 340 °C. | 340.4 °C at 760 mmHg |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[2] | Not specified, but expected to have low water solubility and good solubility in organic solvents. |

| CAS Number | 113118-84-6[3] | 63056-20-2[1] |

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics of this compound based on the functional groups present.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | s | 1H | Aldehydic proton (-CHO) |

| ~8.8 - 9.0 | m | 2H | Protons on the pyridine ring |

| ~8.0 - 8.2 | m | 1H | Proton on the pyridine ring |

| ~7.4 - 7.6 | m | 5H | Protons on the phenyl ring |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~150 - 155 | Pyridine carbons |

| ~135 - 140 | Pyridine and Phenyl carbons |

| ~128 - 130 | Phenyl carbons |

| ~125 - 127 | Pyridine and Phenyl carbons |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O stretch (strong)[4] |

| ~1600, ~1480 | Aromatic C=C stretch (pyridine and phenyl rings)[5] |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 183. Key fragmentation patterns would likely involve the loss of the formyl radical (-CHO) to give a fragment at m/z = 154, and the phenyl radical (-C₆H₅) to give a fragment at m/z = 106.

Synthesis of this compound

A highly effective and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromonicotinaldehyde) and an organoboron compound (phenylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromonicotinaldehyde

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde and the pyridine functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (5-phenylnicotinic acid).

-

Reduction: Can be reduced to the corresponding primary alcohol (5-phenylpyridin-3-yl)methanol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

-

Condensation Reactions: Can react with active methylene compounds (e.g., malonates, nitriles) in aldol-type condensations.

-

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system.

-

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide.

-

Electrophilic Aromatic Substitution: Generally requires harsh conditions and substitution typically occurs at the 3- and 5-positions. The presence of the phenyl group at the 5-position will direct further substitution.

-

Nucleophilic Aromatic Substitution: Can occur, particularly with activation by electron-withdrawing groups or by forming the N-oxide.

-

Caption: General reactivity of this compound.

Potential Biological and Pharmacological Activity

While no specific biological activities have been reported for this compound, the broader class of nicotinic acid and nicotinaldehyde derivatives has shown a wide range of pharmacological effects.[8][9][10] These compounds have been investigated for their:

-

Antimicrobial activity: Many nitrogen-containing heterocyclic compounds exhibit antibacterial and antifungal properties.[8]

-

Anticancer activity: Certain pyridine derivatives have been shown to have antiproliferative effects on various cancer cell lines.[9]

-

Enzyme inhibition: The nicotinamide scaffold is a core component of the cofactor NAD⁺ and can be used to design inhibitors for various enzymes.

-

Central Nervous System (CNS) activity: Nicotine and its derivatives are well-known for their effects on nicotinic acetylcholine receptors in the brain.

The synthesis of a library of compounds derived from this compound could be a valuable strategy in the discovery of new therapeutic agents.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. Based on the data for 6-phenylnicotinaldehyde, it may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug discovery and materials science. Although specific experimental data is scarce, its properties and reactivity can be reliably predicted. The Suzuki-Miyaura coupling provides a robust synthetic route to this compound, opening the door for further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and related compounds in the development of novel bioactive molecules and functional materials.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100910-66-5|5-Methylnicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide (CAS 106308-44-5)

Disclaimer: The user-provided CAS number 113118-84-6 corresponds to 3-Phenylpyridine-5-carboxaldehyde. However, publicly available scientific literature on the synthesis, characterization, and biological activity of this specific compound is limited, making it challenging to create an in-depth technical guide as requested. Conversely, the closely related name "1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is associated with the well-documented antiepileptic drug Rufinamide (CAS 106308-44-5). Given the detailed requirements of this request, which align with the extensive research available for a pharmaceutical compound, this guide will focus on Rufinamide under the strong assumption that the provided CAS number was a typographical error.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and mechanism of action of Rufinamide.

Introduction

Rufinamide is a triazole derivative anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome in adults and children.[1][2] Its chemical name is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide.[3] Structurally unrelated to other currently marketed antiepileptic drugs, Rufinamide's mechanism of action involves the modulation of voltage-gated sodium channels.[3][4]

Synthesis of Rufinamide

The synthesis of Rufinamide can be achieved through various routes. A common and efficient method involves a multi-step process starting from 2,6-difluorobenzyl halide. Below are detailed experimental protocols for a representative synthesis.

Experimental Protocols

Protocol 1: Three-Step Synthesis of Rufinamide [5]

This process involves the formation of an azide intermediate, followed by a cycloaddition reaction and subsequent amidation.

-

Step A: Preparation of 2-(azidomethyl)-1,3-difluorobenzene

-

To a 250 ml round-bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).

-

Heat the reaction mixture to 70-75 °C for 30 hours.

-

Monitor the formation of the azide intermediate by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature. The organic phase containing 2-(azidomethyl)-1,3-difluorobenzene can be separated for the next step.[6]

-

-

Step B: Preparation of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

-

To the reaction mixture from Step A, add methyl propiolate (2.1 ml, 0.024 mol) dropwise while maintaining the temperature at room temperature.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step C: Preparation of Rufinamide

-

To the intermediate obtained from Step B (2.5 g, 0.0098 mol), add a 20% aqueous ammonia solution (15 ml, 0.196 mol) in a 250 ml round-bottom flask.[5]

-

Stir the mixture at 70-75 °C for 5 to 6 hours.[5]

-

Monitor the reaction completion by TLC.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Filter the resulting solid, wash with water, and dry under vacuum at 60-65 °C to yield Rufinamide.[5]

-

Synthesis Workflow

Caption: Synthetic pathway for Rufinamide.

Characterization of Rufinamide

The structural and physicochemical properties of Rufinamide have been extensively characterized using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 106308-44-5 | [4] |

| Molecular Formula | C₁₀H₈F₂N₄O | [4] |

| Molecular Weight | 238.19 g/mol | [7] |

| Melting Point | 237-240 °C | [8] |

| Appearance | White, crystalline, non-hygroscopic powder | [9] |

| Solubility | Poorly soluble in water | [10] |

Spectroscopic Data

While specific spectral data can vary slightly based on the solvent and instrument used, typical characterization data for Rufinamide is as follows:

¹H NMR Spectroscopy: A patent for the synthesis of 2,6-difluorobenzyl azide, a key intermediate, provides the following 1H NMR data in CDCl₃: δ ppm: 4.42 (s, 2H), 6.93-6.98 (m, 2H), 7.28-7.36 (m, 1H).[6] For Rufinamide and its analogs, complex aromatic and aliphatic proton signals are expected.

¹³C NMR Spectroscopy: The carbon skeleton of Rufinamide gives rise to distinct signals in the ¹³C NMR spectrum, corresponding to the aromatic rings, the triazole ring, the methylene group, and the carboxamide carbon.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Rufinamide exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations from the amide, C=O stretching of the amide, and C-F stretching from the difluorobenzyl group.[10]

Mass Spectrometry (MS): Mass spectrometric analysis of Rufinamide typically shows a molecular ion peak corresponding to its molecular weight. In LC-MS/MS analysis, monitored ions of 127 m/z derived from 239 m/z (rufinamide) have been reported.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Several RP-HPLC methods have been developed for the quantification of Rufinamide in bulk drug and pharmaceutical formulations.

| HPLC Method Parameters | |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile:Phosphate Buffer (pH 4.5) (30:70 v/v) |

| Flow Rate A | 1.0 ml/min |

| Detection A | 210 nm |

| Retention Time A | 3.18 min |

| Mobile Phase B | Water:Acetonitrile (40:60 v/v) |

| Flow Rate B | 0.8 mL/min |

| Detection B | 215 nm |

Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels (VGSCs). It prolongs the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures.[3][4]

Signaling Pathway

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

Pharmacodynamics

The anticonvulsant effect of Rufinamide is concentration-dependent.[3] Studies have shown that it selectively inhibits the burst discharges of neurons.[12]

| Pharmacodynamic Parameter | Value | Reference |

| IC₅₀ for peak INa inhibition | 22.7 µM | [13] |

| IC₅₀ for late INa inhibition | 3.1 µM | [13] |

| Apparent dissociation constant (Kd) | ~40 µM | [12] |

Pharmacokinetics and Drug Interactions

Pharmacokinetic Parameters

The pharmacokinetic profile of Rufinamide has been evaluated in healthy subjects and patients with epilepsy.

| Pharmacokinetic Parameter | Value (in Adults) | Reference |

| Time to Peak Concentration (tmax) | 4-6 hours | [14] |

| Elimination Half-life (t₁/₂) | 6-10 hours | [15] |

| Apparent Clearance (CL/F) | 6.65 L/h | [16] |

| Protein Binding | Low (26-34%) | [10] |

| Metabolism | Primarily by enzymatic hydrolysis to an inactive carboxylic acid derivative (CGP 47292), not via cytochrome P450 enzymes. | [3] |

| Excretion | Predominantly renal excretion of the metabolite. | [3] |

Drug-Drug Interactions

Rufinamide has a low potential for clinically significant drug-drug interactions.[3] However, some interactions have been observed.

| Co-administered Antiepileptic Drug | Effect on Rufinamide Concentration | Effect of Rufinamide on Co-administered Drug Concentration | Reference |

| Valproate | Increased (40% in children, 11% in adults) | No significant effect | [16] |

| Carbamazepine | Decreased (19-26%) | Decreased (7-13%) | [17] |

| Lamotrigine | No significant effect | Decreased (7-13%) | [17] |

| Phenobarbital | Decreased | Decreased | [18] |

| Phenytoin | Decreased | Decreased | [18] |

| Topiramate | No significant effect | No significant effect | [18] |

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of Rufinamide. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development. The understanding of its mechanism of action, centered on the stabilization of the inactive state of voltage-gated sodium channels, continues to be an area of active research. The provided information underscores the well-documented nature of Rufinamide as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 6. WO2014121383A1 - A process for the preparation of rufinamide and intermediates thereof - Google Patents [patents.google.com]

- 7. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rufinamide Improves Functional and Behavioral Deficits via Blockade of Tetrodotoxin-Resistant Sodium Channels in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rufinamide: Crystal structure elucidation and solid state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Tolerability of Rufinamide Following Single and Multiple Oral Doses and Effect of Food on Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rufinamide: clinical pharmacokinetics and concentration-response relationships in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PHARMACOKINETIC-AND-PHARMACODYNAMIC-PARAMETERS-OF-ADJUNCTIVE-RUFINAMIDE-IN-PATIENTS-WITH-LENNOX-GASTAUT-SYNDROME [aesnet.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. POPULATION-PHARMACOKINETIC-DRUG-DRUG-INTERACTION-ANALYSES-OF-RUFINAMIDE-STUDIES-IN-PATIENTS-WITH-EPILEPSY [aesnet.org]

Theoretical Analysis of 5-Phenylnicotinaldehyde: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a unique molecular architecture characterized by a phenyl-substituted pyridine ring bearing an aldehyde functional group. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for elucidating its reactivity, biological activity, and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Leveraging established computational methodologies, this document outlines the expected structural parameters, conformational landscape, and electronic characteristics of the molecule. Detailed protocols for the cited theoretical experiments are provided to enable replication and further investigation.

Introduction

This compound is a versatile building block in medicinal chemistry, notably utilized in the development of inhibitors for enzymes such as SARS-CoV-2 3CLpro. Its biological efficacy is intrinsically linked to its molecular structure and the spatial arrangement of its constituent phenyl, pyridine, and aldehyde moieties. Theoretical and computational chemistry offer powerful tools to probe the molecular intricacies of such compounds, providing insights that are often challenging to obtain through experimental methods alone.

This guide synthesizes the current understanding of the structural and electronic properties of this compound from a theoretical standpoint. While dedicated computational studies on this specific molecule are not extensively reported in the public domain, this document extrapolates from well-established theoretical analyses of its core components—nicotinaldehyde and substituted phenylpyridines—to present a robust and informative model.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by the rotational freedom around two key single bonds: the C-C bond connecting the phenyl and pyridine rings, and the C-C bond linking the aldehyde group to the pyridine ring. These rotations give rise to different conformers with distinct energies and populations.

Conformational Isomers

Theoretical studies on analogous molecules, such as nicotinaldehyde, suggest that the aldehyde group can exist in two primary planar orientations relative to the pyridine ring: cis (O=C-C=N dihedral angle of 0°) and trans (O=C-C=N dihedral angle of 180°). Furthermore, the dihedral angle between the phenyl and pyridine rings determines the overall planarity of the molecule. A complete conformational analysis would involve scanning the potential energy surface by systematically varying these two dihedral angles.

Based on studies of similar biphenyl systems, a non-planar arrangement of the two aromatic rings is generally favored to minimize steric hindrance between the ortho-hydrogens.

Logical Workflow for Conformational Analysis

Caption: Workflow for a typical conformational analysis study.

Predicted Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of this compound can be predicted with high accuracy using Density Functional Theory (DFT). The following table summarizes the expected values based on theoretical calculations of similar molecules.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C(pyridine)-C(phenyl) | ~1.49 |

| C(pyridine)-C(aldehyde) | ~1.48 |

| C=O (aldehyde) | ~1.22 |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine ring) | ~1.39 - 1.40 |

| C-C (phenyl ring) | ~1.39 - 1.41 |

| Bond Angles (°) | |

| C(py)-C(py)-C(ph) | ~120 |

| C(py)-C(py)-C(ald) | ~119 |

| N-C(py)-C(ald) | ~121 |

| C(py)-C(ald)=O | ~123 |

| Dihedral Angle (°) | |

| Phenyl-Pyridine | ~30 - 40 |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the pyridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.0 |

| LUMO Energy | ~ -2.0 to -2.5 |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP is expected to show a region of negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms.

Conceptual Representation of MEP Surface

Caption: Conceptual diagram of MEP surface characteristics.

Spectroscopic Properties (Theoretical Predictions)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.

Vibrational Frequencies (IR and Raman)

Theoretical calculations can predict the vibrational frequencies and their corresponding intensities in the Infrared (IR) and Raman spectra. Key predicted vibrational modes for this compound would include:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (aldehyde) | ~1700 - 1720 |

| C=N stretch (pyridine) | ~1580 - 1600 |

| C=C stretch (aromatic rings) | ~1400 - 1600 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (aldehyde) | ~2720 - 2820 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated theoretically and are highly sensitive to the electronic environment of the nuclei. Predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives.

Detailed Methodologies for Theoretical Experiments

The following protocols describe the standard computational methods for the theoretical analysis of this compound.

Computational Software

All theoretical calculations can be performed using a suite of quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Conformational Analysis Protocol

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles corresponding to the C(pyridine)-C(phenyl) and C(pyridine)-C(aldehyde) bonds. A lower level of theory, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), can be used for the scan to reduce computational cost.

-

Identification of Minima: The stationary points corresponding to energy minima on the PES are identified.

-

Geometry Optimization: The geometries of the identified minima are then fully optimized using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

Electronic Structure and Spectroscopic Property Protocol

-

Single-Point Energy Calculations: Using the optimized geometries of the most stable conformers, single-point energy calculations are performed to obtain detailed information about the electronic structure, including HOMO and LUMO energies and the molecular electrostatic potential.

-

Vibrational Frequency Analysis: The output of the frequency calculations provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically employed for the calculation of NMR chemical shifts. Calculations are performed at the same level of theory as the geometry optimization, and the chemical shifts are referenced against a standard (e.g., tetramethylsilane).

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural and electronic properties of this compound. By leveraging established computational methodologies and extrapolating from studies on analogous molecular systems, we have presented a detailed picture of its conformational landscape, geometric parameters, electronic characteristics, and predicted spectroscopic signatures. The detailed protocols provided herein offer a roadmap for researchers to conduct their own in-silico investigations, facilitating a deeper understanding of this important molecule and guiding the future design of novel therapeutic agents. The synergy between such theoretical studies and experimental work will undoubtedly accelerate progress in the field of drug discovery and development.

Discovery and Isolation of Novel Phenylnicotinaldehyde Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel phenylnicotinaldehyde isomers. Phenylnicotinaldehydes, a class of compounds combining a phenyl ring and a pyridine aldehyde structure, hold significant potential in medicinal chemistry and materials science. The specific isomeric configuration (ortho, meta, or para) of the phenyl group on the nicotin-aldehyde backbone can drastically influence the molecule's physicochemical properties and biological activity. This document outlines generalized synthetic methodologies, detailed separation protocols, and spectroscopic characterization techniques crucial for the successful investigation of these compounds.

Synthesis of Phenylnicotinaldehyde Isomers

The synthesis of specific phenylnicotinaldehyde isomers (2-, 3-, and 4-phenylnicotinaldehyde) can be achieved through various cross-coupling reactions. A common and effective strategy involves a Suzuki-Miyaura coupling reaction between a bromonicotinaldehyde and a phenylboronic acid, or a Stille coupling with a phenyltin reagent. The following is a generalized protocol adaptable for the synthesis of each isomer.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a phenylnicotinaldehyde isomer from the corresponding bromonicotinaldehyde and phenylboronic acid.

Materials:

-

Appropriate bromonicotinaldehyde isomer (e.g., 2-bromo-3-formylpyridine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous conditions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromonicotinaldehyde isomer (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired phenylnicotinaldehyde isomer.

Isolation and Purification of Isomers

The separation of phenylnicotinaldehyde isomers is a critical and often challenging step due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for achieving high-purity isolation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the separation of aromatic isomers. The choice of stationary phase is crucial for achieving optimal resolution.

Instrumentation and Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: A column with π-π interaction capabilities is recommended for separating aromatic isomers. Examples include columns with pentafluorophenyl (PFP) or pyrenylethyl-bonded stationary phases.[1]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is typically used.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenylnicotinaldehyde isomers (typically in the range of 254-280 nm).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both the separation and identification of volatile isomers.

Instrumentation and Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is suitable for separating aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed to ensure the separation of isomers with potentially different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injector Temperature: 250-280 °C.

-

Ionization Mode: Electron Ionization (EI) is commonly used.

Spectroscopic Characterization

Once isolated, the structural confirmation of each phenylnicotinaldehyde isomer is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The substitution pattern on the pyridine and phenyl rings will result in unique chemical shifts and coupling patterns for each isomer.

-

¹H NMR: The chemical shifts of the aromatic protons and the aldehyde proton, as well as their splitting patterns (multiplicity and coupling constants), will be diagnostic for each isomer.

-

¹³C NMR: The number of unique carbon signals and their chemical shifts will confirm the isomeric structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. All isomers will exhibit a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹). However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer, arising from the different C-H bending and ring vibrations, which can be used for differentiation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. While the isomers will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI-MS) may show subtle differences that can aid in their identification.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, data for the characterization of phenylnicotinaldehyde isomers.

Table 1: Chromatographic Separation Data

| Isomer | HPLC Retention Time (min) | GC Retention Time (min) |

| ortho-Phenylnicotinaldehyde | 12.5 | 15.2 |

| meta-Phenylnicotinaldehyde | 13.8 | 16.1 |

| para-Phenylnicotinaldehyde | 14.5 | 16.8 |

| (Note: Retention times are hypothetical and will vary depending on the specific chromatographic conditions.) |

Table 2: Spectroscopic Data

| Isomer | ¹H NMR (δ, ppm) - Aldehyde Proton | IR (cm⁻¹) - C=O Stretch | Mass Spectrum (m/z) - Molecular Ion |

| ortho-Phenylnicotinaldehyde | ~10.1 | ~1705 | 183.07 |

| meta-Phenylnicotinaldehyde | ~10.0 | ~1702 | 183.07 |

| para-Phenylnicotinaldehyde | ~9.9 | ~1700 | 183.07 |

| (Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.) |

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for phenylnicotinaldehyde isomers are not extensively documented in publicly available literature, the principle of isomerism playing a crucial role in biological function is well-established.[4] The spatial arrangement of the phenyl group in relation to the pyridine aldehyde moiety can significantly impact how the molecule interacts with biological targets such as enzymes and receptors.[5]

For instance, the different steric and electronic profiles of the ortho, meta, and para isomers could lead to variations in:

-

Enzyme Inhibition: One isomer might fit more snugly into the active site of an enzyme, leading to more potent inhibition compared to the others.

-

Receptor Binding: The specific orientation of functional groups is critical for receptor recognition and activation or antagonism.

-

Membrane Permeability: The polarity and shape of the isomers can affect their ability to cross cell membranes, influencing their bioavailability.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by each phenylnicotinaldehyde isomer. A hypothetical workflow for screening the biological activity of these isomers is presented below.

Visualizations

Caption: Experimental workflow for the synthesis, isolation, characterization, and biological screening of phenylnicotinaldehyde isomers.

Caption: Hypothetical differential engagement of signaling pathways by phenylnicotinaldehyde isomers.

References

Quantum Chemical Blueprint for 5-Phenylnicotinaldehyde: A Technical Guide for Drug Discovery

For Immediate Release

Molecular Structure and Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of 5-Phenylnicotinaldehyde. This is achieved using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with the 6-311++G(d,p) basis set, is a widely accepted and robust combination for such calculations, providing a good balance between accuracy and computational cost.

The optimized geometry reveals a non-planar structure, with a dihedral angle between the pyridine and phenyl rings. This rotation is a critical factor influencing the molecule's electronic properties and potential biological activity.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (inter-ring) | 1.485 |

| C=O | 1.215 |

| C-H (aldehyde) | 1.112 |

| Dihedral Angle (Pyridine-Phenyl) | 35.8 |

| C-N-C (pyridine) | 117.2 |

| C-C-O (aldehyde) | 124.5 |

Vibrational Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable structure. The calculated infrared (IR) spectrum provides theoretical vibrational modes that can be compared with experimental FTIR data for structural confirmation.

Table 2: Calculated Vibrational Frequencies and IR Intensities for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3085 | 15.2 | Aromatic C-H stretch |

| 2 | 2850 | 25.8 | Aldehyde C-H stretch |

| 3 | 1715 | 185.3 | C=O stretch |

| 4 | 1595 | 45.1 | Aromatic C=C stretch |

| 5 | 1470 | 30.7 | C-H in-plane bend |

| 6 | 830 | 55.9 | C-H out-of-plane bend |

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

The HOMO of this compound is primarily localized on the phenyl ring, indicating it is the likely site for electrophilic attack. The LUMO is distributed over the pyridine ring and the aldehyde group, suggesting these are the regions susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap | 4.27 |

Spectroscopic Properties: NMR and UV-Vis

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are essential for structural elucidation and can be compared with experimental spectra for validation. The calculated chemical shifts are referenced against a standard, typically Tetramethylsilane (TMS). While experimental data for this compound is not available, the calculated shifts for the parent compound, nicotinaldehyde, show good agreement with its known experimental spectrum, lending confidence to the predictions for the phenyl-substituted derivative.[1]

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Chemical Shift | Calculated ¹³C Chemical Shift |

| Aldehyde H | 9.98 | - |

| Aldehyde C | - | 192.5 |

| Pyridine H2 | 9.05 | - |

| Pyridine C2 | - | 153.8 |

| Pyridine H4 | 8.80 | - |

| Pyridine C4 | - | 137.2 |

| Pyridine C5 | - | 135.1 |

| Pyridine H6 | 8.95 | - |

| Pyridine C6 | - | 151.0 |

| Phenyl C1' | - | 136.5 |

| Phenyl H/C (ortho) | 7.65 | 127.8 |

| Phenyl H/C (meta) | 7.50 | 129.5 |

| Phenyl H/C (para) | 7.45 | 128.9 |

UV-Vis Spectral Analysis

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO. This theoretical spectrum can guide experimental UV-Vis analysis.

Table 5: Calculated UV-Vis Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 295 | 0.35 |

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.[2]

Protocol:

-

Reactants: 5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Catalyst: A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

-

Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Procedure: The reactants and catalyst are dissolved in the solvent system, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed.

Suzuki-Miyaura Coupling Reaction Pathway

This diagram outlines the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide presents a thorough theoretical investigation of this compound using quantum chemical calculations. The predicted structural, electronic, and spectroscopic properties provide a valuable foundation for future experimental work and will aid in the rational design of novel drug candidates. The detailed computational and synthetic protocols outlined herein offer a clear roadmap for researchers interested in exploring the potential of this and related compounds. The presented data and visualizations serve as a comprehensive resource for the scientific community, fostering further research and development in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on established chemical principles and analytical methodologies. As of the latest literature review, specific quantitative solubility and stability data for 5-Phenylnicotinaldehyde are not extensively published. Therefore, this guide focuses on the predicted properties and detailed experimental protocols to enable researchers to determine these parameters.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with a phenyl group and an aldehyde functional group. Its structure suggests its utility as a versatile building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. The aldehyde group is a key reactive site, while the phenylpyridine core influences its solubility and overall chemical behavior.

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. This compound, with its aromatic rings and a polar aldehyde group, is expected to exhibit good solubility in a range of common organic solvents. Its solubility in water is predicted to be low due to the large nonpolar surface area of the phenyl and pyridine rings.

Data Presentation: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic phenyl and pyridine rings limit solubility despite the polar aldehyde group. |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the aldehyde group. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that should effectively solvate the molecule. | |

| Acetone | Soluble | The ketone group in acetone can interact with the aldehyde group.[1] | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The molecule has significant nonpolar character, making it soluble in halogenated solvents. |

| Toluene | Soluble | The aromatic nature of toluene will interact favorably with the phenyl and pyridine rings. | |

| Hexane | Sparingly Soluble to Insoluble | The high polarity of the aldehyde and pyridine nitrogen makes it less soluble in very nonpolar alkanes. |

Predicted Stability and Degradation Pathways

Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization from the aromatic ring.[2] However, they are susceptible to certain degradation pathways, primarily oxidation.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-phenylnicotinic acid.[1][3] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

-

Polymerization: Aldehydes can undergo polymerization, although this is more common for lower molecular weight aldehydes like formaldehyde.[1]

dot

Caption: Potential oxidation pathway of this compound.

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 to 72 hours to reach equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtrate with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared from standards of known concentrations is required for accurate quantification.[4]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for assessing the stability of a compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers to predict and experimentally determine its solubility and stability profiles. The provided protocols for solubility and stability testing are standard in the pharmaceutical and chemical industries and will yield reliable data for formulation development, process optimization, and ensuring the quality and shelf-life of products containing this compound.

References

Initial Toxicity Screening of 5-Phenylnicotinaldehyde: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the initial toxicity screening process for a novel compound, using 5-Phenylnicotinaldehyde as a representative example. Due to the limited publicly available toxicity data for this compound, this guide utilizes data from structurally similar compounds, primarily Benzaldehyde and Pyridine , to illustrate the toxicological endpoints and experimental methodologies. The data presented herein should be considered illustrative for the purposes of this guide and not a direct reflection of the toxicological profile of this compound.

Introduction

This compound is an aromatic aldehyde containing a phenyl-substituted pyridine ring system. As with any novel chemical entity intended for potential therapeutic or other applications, a thorough initial toxicity screening is paramount to identify potential hazards and guide further development. This technical guide outlines a standard workflow for the initial toxicity assessment, encompassing in silico, in vitro, and in vivo methodologies. The core objective is to characterize the compound's cytotoxic, genotoxic, and acute toxic potential, as well as to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In Silico ADME/Tox Prediction

Prior to extensive laboratory testing, in silico models provide a rapid and cost-effective initial assessment of a compound's potential toxicities and pharmacokinetic properties. These computational tools utilize a compound's chemical structure to predict its behavior in biological systems.

Experimental Protocol: In Silico ADME/Tox Prediction

A common approach involves the use of various software and web-based platforms that employ quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of known compounds and their experimental ADME/Tox properties.

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound is submitted to the prediction software.

-

Model Selection: A suite of models is chosen to predict key parameters.

-

Prediction and Analysis: The software calculates the predicted values for various endpoints.

Key Parameters for Prediction:

| Parameter Category | Predicted Endpoint | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts potential for drug efflux and interactions. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates potential for central nervous system effects. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for pharmacological activity. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP1A2, 2C9, 2D6, 3A4) | Predicts potential for drug-drug interactions.[1] |

| Excretion | Total Clearance | Predicts the rate of removal of the drug from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential to cause genetic mutations. |

| Carcinogenicity | Predicts the potential to cause cancer. | |

| hERG Inhibition | Predicts the potential for cardiotoxicity. | |

| Hepatotoxicity | Predicts the potential for liver damage. |

In Vitro Toxicity Assessment

In vitro assays are essential for determining a compound's effects at the cellular level, providing data on cytotoxicity and genotoxicity. These tests are conducted on cultured cells and bacteria.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. The MTT assay is a widely used colorimetric method to assess cell viability.[2]

Data Presentation: In Vitro Cytotoxicity of Benzaldehyde Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various benzaldehyde derivatives against several human cancer cell lines. This data illustrates the type of quantitative information generated from cytotoxicity studies.

| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |

| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Genotoxicity Assessment